molecular formula C10H6BrClO2 B13685382 7-Bromo-4-chloro-6-methylcoumarin

7-Bromo-4-chloro-6-methylcoumarin

Cat. No.: B13685382
M. Wt: 273.51 g/mol
InChI Key: TXHUXHWRUCZAEH-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-6-methylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit a wide range of pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-methylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this specific compound, the starting materials include 4-chloro-2-hydroxyacetophenone and ethyl acetoacetate. The reaction is catalyzed by concentrated sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-6-methylcoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-4-chloro-6-methylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-6-methylcoumarin involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation.

    Pathways Involved: It can affect signaling pathways related to cell growth, apoptosis, and oxidative stress.

Comparison with Similar Compounds

  • 6-Bromo-7-hydroxy-3-methylcoumarin
  • 4-Methyl-6,7-dihydroxycoumarin
  • 6-Bromo-3-cyano-4-methylcoumarin

Comparison:

Properties

Molecular Formula

C10H6BrClO2

Molecular Weight

273.51 g/mol

IUPAC Name

7-bromo-4-chloro-6-methylchromen-2-one

InChI

InChI=1S/C10H6BrClO2/c1-5-2-6-8(12)4-10(13)14-9(6)3-7(5)11/h2-4H,1H3

InChI Key

TXHUXHWRUCZAEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OC(=O)C=C2Cl

Origin of Product

United States

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